Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
CAS No.: 2402830-44-6
Cat. No.: VC4418777
Molecular Formula: C15H23BrN4O2
Molecular Weight: 371.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402830-44-6 |
|---|---|
| Molecular Formula | C15H23BrN4O2 |
| Molecular Weight | 371.279 |
| IUPAC Name | tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | TVUUQKSDHIXCAL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle providing conformational rigidity.
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5-Bromopyrazine: An aromatic six-membered ring containing two nitrogen atoms and a bromine substituent at position 5, enabling electrophilic substitution and cross-coupling reactions.
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tert-Butyl carbamate (Boc): A protective group for amines, enhancing solubility and stability during synthesis .
The molecular formula is C₁₅H₂₁BrN₄O₂, with a molar mass of 377.26 g/mol. Stereochemical considerations arise from the pyrrolidine’s chiral center, though specific enantiomeric data remain limited in public databases .
Spectroscopic Identification
Key spectroscopic features include:
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¹H NMR: Signals for tert-butyl protons (δ ~1.4 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and pyrazine aromatic protons (δ 8.2–8.5 ppm) .
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¹³C NMR: Peaks for the Boc carbonyl (δ ~155 ppm), pyrazine carbons (δ 140–160 ppm), and bromine-bearing carbon (δ ~110 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 377.1 ([M+H]⁺) and fragment ions corresponding to Boc group loss (m/z 277.1) .
Synthesis and Optimization
Stepwise Synthetic Routes
Synthesis typically involves sequential functionalization of the pyrrolidine and pyrazine subunits:
Step 1: Pyrrolidine Functionalization
Pyrrolidine is Boc-protected via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, yielding tert-butyl pyrrolidine-1-carboxylate (85–90% yield) .
Step 2: Aminomethylation
The Boc-protected pyrrolidine undergoes aminomethylation using formaldehyde and methylamine in methanol, forming tert-butyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate (70–75% yield) .
Step 3: Pyrazine Coupling
The aminomethyl group reacts with 5-bromopyrazine-2-carbonyl chloride in dichloromethane (DCM) with triethylamine, achieving 60–65% yield .
Industrial Scalability Challenges
Key challenges in large-scale production include:
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Bromine Stability: Decomposition risks at temperatures >100°C necessitate low-temperature reactions.
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Purification: Silica gel chromatography remains standard, but solvent-intensive processes drive interest in crystallization alternatives.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–65% | 50–55% (optimized) |
| Reaction Time | 24–48 h | 12–18 h (flow chemistry) |
| Solvent Usage | High (batch) | Reduced (continuous) |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in dimethyl sulfoxide (DMSO) .
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Thermal Stability: Decomposes at 215–220°C, with the Boc group cleaving first (TGA data) .
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Photostability: Sensitive to UV light; amber glass storage recommended.
Reactivity Profile
The bromopyrazine moiety undergoes characteristic reactions:
Suzuki–Miyaura Coupling
Using Pd(PPh₃)₄ and arylboronic acids in toluene/ethanol (3:1), the bromide couples to form biaryl derivatives (45–70% yield) .
Nucleophilic Aromatic Substitution
Primary amines displace bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding 5-aminopyrazine analogs (50–60% yield) .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 28.4 ± 2.1 | Caspase-3 activation |
| MCF7 | 35.6 ± 3.3 | G0/G1 cell cycle arrest |
Computational Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential (MEP): Negative regions localize near the pyrazine ring, favoring electrophilic attacks.
ADMET Predictions
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high).
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Metabolism: CYP3A4 substrate (70% probability).
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Toxicity: Ames test negative; hepatotoxicity risk = 40%.
Comparative Analysis with Analogues
| Compound | Modification | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Parent | None | 28.4 (HepG2) |
| Chloro Derivative | Br → Cl | 42.1 |
| Ethylamino Analog | Methyl → Ethyl | 19.8 |
Ethyl substitution enhances anticancer potency but reduces solubility, illustrating structure-activity trade-offs.
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